molecular formula C19H18Cl2N4 B3735667 2-(3,4-Dichlorophenyl)-4-(4-methylpiperazin-1-yl)quinazoline

2-(3,4-Dichlorophenyl)-4-(4-methylpiperazin-1-yl)quinazoline

Cat. No.: B3735667
M. Wt: 373.3 g/mol
InChI Key: JGHWXVQNCRJGOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dichlorophenyl)-4-(4-methylpiperazin-1-yl)quinazoline is a synthetic organic compound that belongs to the quinazoline class of heterocyclic compounds. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-4-(4-methylpiperazin-1-yl)quinazoline typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or other suitable reagents.

    Substitution Reactions: The introduction of the 3,4-dichlorophenyl group and the 4-methylpiperazin-1-yl group is achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases and suitable solvents to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-4-(4-methylpiperazin-1-yl)quinazoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the quinazoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Strong bases like sodium hydride in aprotic solvents such as dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce reduced quinazoline derivatives.

Scientific Research Applications

2-(3,4-Dichlorophenyl)-4-(4-methylpiperazin-1-yl)quinazoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-4-(4-methylpiperazin-1-yl)quinazoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinazoline: Lacks the dichlorophenyl and methylpiperazinyl groups.

    4-(4-Methylpiperazin-1-yl)quinazoline: Lacks the dichlorophenyl group.

    2-(3,4-Dichlorophenyl)quinazoline: Lacks the methylpiperazinyl group.

Uniqueness

2-(3,4-Dichlorophenyl)-4-(4-methylpiperazin-1-yl)quinazoline is unique due to the presence of both the 3,4-dichlorophenyl and 4-methylpiperazin-1-yl groups. These substituents contribute to its distinct chemical properties and potential biological activities.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-4-(4-methylpiperazin-1-yl)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N4/c1-24-8-10-25(11-9-24)19-14-4-2-3-5-17(14)22-18(23-19)13-6-7-15(20)16(21)12-13/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHWXVQNCRJGOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701325133
Record name 2-(3,4-dichlorophenyl)-4-(4-methylpiperazin-1-yl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667586
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

354992-36-2
Record name 2-(3,4-dichlorophenyl)-4-(4-methylpiperazin-1-yl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(3,4-Dichlorophenyl)-4-(4-methylpiperazin-1-yl)quinazoline
Reactant of Route 2
Reactant of Route 2
2-(3,4-Dichlorophenyl)-4-(4-methylpiperazin-1-yl)quinazoline
Reactant of Route 3
Reactant of Route 3
2-(3,4-Dichlorophenyl)-4-(4-methylpiperazin-1-yl)quinazoline
Reactant of Route 4
Reactant of Route 4
2-(3,4-Dichlorophenyl)-4-(4-methylpiperazin-1-yl)quinazoline
Reactant of Route 5
Reactant of Route 5
2-(3,4-Dichlorophenyl)-4-(4-methylpiperazin-1-yl)quinazoline
Reactant of Route 6
Reactant of Route 6
2-(3,4-Dichlorophenyl)-4-(4-methylpiperazin-1-yl)quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.